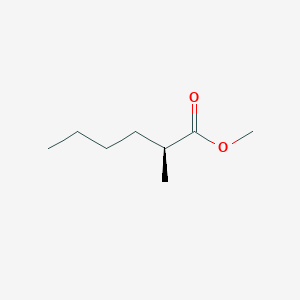

Methyl (2S)-2-methylhexanoate

Description

Structure

3D Structure

Properties

CAS No. |

75584-10-0 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

methyl (2S)-2-methylhexanoate |

InChI |

InChI=1S/C8H16O2/c1-4-5-6-7(2)8(9)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

NCFJODHIQVLMQF-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC[C@H](C)C(=O)OC |

Canonical SMILES |

CCCCC(C)C(=O)OC |

Origin of Product |

United States |

Significance As a Chiral Methyl Ester in Contemporary Organic and Bioorganic Chemistry

The significance of Methyl (2S)-2-methylhexanoate stems largely from its identity as a chiral methyl ester. Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry, as different enantiomers of a molecule can have vastly different biological activities. libretexts.orgnih.govhilarispublisher.com

In contemporary organic chemistry, the synthesis of single-enantiomer compounds is a primary objective, particularly in the pharmaceutical industry where one enantiomer of a drug may be therapeutic while the other is inactive or harmful. nih.govhilarispublisher.com Chiral molecules like Methyl (2S)-2-methylhexanoate are valuable as "chiral building blocks." These are optically pure starting materials or intermediates used in the synthesis of more complex, biologically active molecules. The development of asymmetric synthesis—methods to create a specific enantiomer—is a major field of research. nih.gov Techniques such as enantioselective catalysis and the use of chiral auxiliaries allow chemists to produce specific stereoisomers with high purity. hilarispublisher.com The synthesis of chiral esters, in particular, is a well-established area of study, with methods designed to create or preserve the specific three-dimensional arrangement at the chiral center. organic-chemistry.org

In bioorganic chemistry, research often focuses on the role of specific chiral molecules in biological systems. nih.gov Esters similar to Methyl (2S)-2-methylhexanoate are common in nature as signaling molecules. For instance, many insects use volatile chiral esters as pheromones for communication and as kairomones to locate host plants. The specific stereochemistry of these esters is often crucial for their activity.

Overview of Natural Occurrence As a Subject of Research Inquiry

Research into the composition of natural products, particularly the volatile compounds responsible for flavor and aroma, is an active area of scientific inquiry. While the specific ester Methyl (2S)-2-methylhexanoate is a target of synthetic chemistry, its parent acid, 2-methylhexanoic acid, has been identified in a variety of natural sources. chemicalbook.comnih.gov The identification of such compounds in nature is a key focus of food chemistry and natural product research. nih.govfoodb.ca

2-Methylhexanoic acid is classified as a medium-chain fatty acid and is noted for its contribution to the flavor profiles of various foods. chemicalbook.comfoodb.cahmdb.ca Its presence has been reported in a diverse range of products, highlighting its role as a natural flavor component. chemicalbook.comnih.gov The study of these volatile compounds helps in understanding the chemical basis of taste and smell in natural products.

Reported Natural Occurrences of 2-Methylhexanoic Acid

| Source | Reference |

|---|---|

| Parmesan Cheese | chemicalbook.com |

| Roasted Lamb & Mutton | chemicalbook.com |

| Doum Fruit (Peel and Pulp) | chemicalbook.com |

| Black Tea | chemicalbook.com |

| Grape Brandy & Cognac | chemicalbook.com |

| Virginia Tobacco | chemicalbook.com |

| The grass Bothriochloa bladhii | chemicalbook.comnih.gov |

Advanced Analytical Spectroscopic and Chromatographic Methodologies for Methyl 2s 2 Methylhexanoate Characterization

Gas-Phase Structural Elucidation using Molecular Jet Fourier-Transform Microwave Spectroscopy

Molecular jet Fourier-transform microwave (MJ-FTMW) spectroscopy is a powerful technique for the unambiguous determination of the gas-phase structures of molecules. For esters like methyl hexanoate (B1226103), a related compound, this method has been used to identify different conformers in the gas phase. mdpi.comresearchgate.netmdpi.com The analysis of the microwave spectrum, measured over a specific frequency range, allows for the assignment of rotational transitions for each conformer. researchgate.netmdpi.comdntb.gov.ua For instance, in a study on methyl hexanoate, two conformers, one with C_s symmetry and another with C_1 symmetry, were identified. researchgate.netmdpi.com The experimental rotational constants obtained from the spectrum are then compared with those calculated using quantum chemistry methods to confirm the assigned structures. dntb.gov.uaresearchgate.net

Furthermore, MJ-FTMW spectroscopy can resolve fine and hyperfine structures in the rotational spectra, which provides additional details about the molecule's structure and dynamics. For example, splittings observed in the rotational lines of methyl hexanoate were attributed to the internal rotation of the methoxy (B1213986) methyl group, allowing for the determination of the torsional barrier for this rotation. dntb.gov.ua This level of detail is crucial for understanding the conformational landscape and intramolecular forces that govern the structure of methyl (2S)-2-methylhexanoate.

Hyphenated Techniques for Identification and Quantification in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds in complex mixtures, such as those found in fruit juices and other natural products. researchgate.netfrontiersin.orgscielo.org.pe This method separates individual volatile components, including esters like methyl (2S)-2-methylhexanoate, which are then identified by their mass spectra. researchgate.netacademicjournals.org The coupling of headspace solid-phase microextraction (HS-SPME) with GC-MS is a common approach for extracting and analyzing the volatile profiles of fruits like muscadine grapes and peaches. frontiersin.orgencyclopedia.pub

Table 1: GC-MS in the Analysis of Fruit Volatiles

| Fruit | Key Findings | Identified Compound Classes | Reference |

|---|---|---|---|

| Muscadine Grapes | 44 different volatile compounds identified, with significant quantitative differences among cultivars. | Esters, aldehydes, alcohols, fatty acids, terpenes, ketones, furan. | frontiersin.org |

| Peach | 65 volatile compounds identified, with aldehydes, esters, and fatty acids being the main components. | Aldehydes, ketones, alcohols, fatty acids, esters, hydrocarbons, terpenes. | encyclopedia.pub |

| Pineapple | Characterization of free and glycosidically bound volatile compounds. | Esters, alcohols, aldehydes, terpenes, ketones. | oup.com |

GC-Olfactometry (GC-O) for Aroma-Active Compound Research

In studies of apple aroma, GC-O has been instrumental in identifying the key odorants. biorxiv.orgcabidigitallibrary.org Esters are consistently found to be a major class of aroma-active compounds, contributing characteristic "fruity" notes. biorxiv.org Compounds like ethyl 2-methylbutanoate and methyl 2-methylbutanoate, which are closely related to methyl (2S)-2-methylhexanoate, have been identified as significant contributors to the aroma of delicious apple juices. biorxiv.org The combination of GC-O with GC-MS and the calculation of odor activity values (OAVs) provides a comprehensive understanding of the compounds responsible for the characteristic aroma of fruits. biorxiv.org

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a compound. acs.orgbrentford.hounslow.sch.uk This is a critical step in the identification of unknown compounds and the confirmation of the identity of known ones like methyl (2S)-2-methylhexanoate. By providing a precise mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. brentford.hounslow.sch.uk

In addition to accurate mass measurements of the molecular ion, HRMS is used to analyze the fragmentation patterns of molecules. researchgate.netbeilstein-journals.org The fragmentation of a molecule in the mass spectrometer provides valuable structural information. For methyl esters of fatty acids, the fragmentation patterns can help to elucidate the structure of the acyl chain. beilstein-journals.org The analysis of fragmentation patterns of N-acylated amino acid methyl esters, for example, reveals characteristic losses and fragment ions that define the amino acid and acyl chain. beilstein-journals.org While specific fragmentation data for methyl (2S)-2-methylhexanoate is not detailed in the provided results, the general principles of ester fragmentation would apply, involving cleavages at the ester group and along the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. nanoqam.cabasicmedicalkey.com Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of a molecule. researchgate.net For methyl (2S)-2-methylhexanoate, ¹H NMR would show distinct signals for the methyl ester protons, the alpha-proton, the methyl group at the chiral center, and the protons of the hexyl chain, with their chemical shifts and coupling patterns providing connectivity information. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. researchgate.net

Crucially, for a chiral molecule like methyl (2S)-2-methylhexanoate, NMR spectroscopy can be used to determine its enantiomeric composition. This is typically achieved by derivatizing the chiral analyte with a chiral solvating agent or a chiral derivatizing agent to form diastereomers, which are distinguishable by NMR. fordham.edumst.edu For example, the ¹H and ¹³C NMR spectra of diastereomeric esters can show separate signals for the different enantiomers, allowing for their quantification. fordham.edu The differences in the chemical shifts (Δδ) between the diastereomers can be correlated with the absolute configuration of the chiral center. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for Methyl 2-methylhexanoate (Note: These are approximate values and can vary based on solvent and other experimental conditions.)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| O-CH₃ | ~3.6-3.7 | Singlet |

| CH at C2 | ~2.3-2.5 | Multiplet |

| CH₃ at C2 | ~1.1-1.2 | Doublet |

| CH₂ at C3 | ~1.4-1.6 | Multiplet |

| (CH₂)₃ at C4-C5 | ~1.2-1.4 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for Methyl 2-methylhexanoate (Note: These are approximate values and can vary based on solvent and other experimental conditions.)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | ~175-177 |

| O-CH₃ | ~51-52 |

| C2 | ~40-42 |

| C3 | ~33-35 |

| C4 | ~28-30 |

| C5 | ~22-24 |

| C6 | ~13-14 |

Computational Chemistry and Molecular Modeling Studies of Methyl 2s 2 Methylhexanoate

Quantum Chemical Calculations for Energetic and Structural Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl (2S)-2-methylhexanoate. These methods, based on the principles of quantum mechanics, allow for the precise determination of molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) Applications in Conformational Analysis and Reactivity Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying medium-sized molecules like Methyl (2S)-2-methylhexanoate due to its favorable balance between accuracy and computational cost. In the context of this chiral ester, DFT is instrumental in performing conformational analysis to identify the most stable three-dimensional arrangements of the atoms.

The rotational freedom around the single bonds in Methyl (2S)-2-methylhexanoate gives rise to a complex potential energy surface with numerous local minima, each corresponding to a different conformer. DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to optimize the geometry of these conformers and calculate their relative energies. This analysis is crucial for understanding which conformations are most likely to be present at a given temperature and how the molecule's shape influences its physical and chemical properties.

Furthermore, DFT is applied to probe the reactivity of Methyl (2S)-2-methylhexanoate. By calculating various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The molecular electrostatic potential (MEP) map, another DFT-derived property, visualizes the charge distribution within the molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Table 1: Hypothetical DFT-Calculated Relative Energies of Methyl (2S)-2-methylhexanoate Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| 1 | -178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -68.9° | 1.35 |

| 4 | 180.0° | 2.50 |

Note: This table is illustrative and presents hypothetical data to demonstrate the output of DFT calculations for conformational analysis.

Ab Initio Methods for Benchmarking and High-Accuracy Property Predictions

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, are employed for benchmarking and obtaining highly accurate predictions of molecular properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. hu-berlin.de

For Methyl (2S)-2-methylhexanoate, these high-level ab initio calculations can be used to refine the energetic ordering of conformers predicted by DFT. They are particularly valuable for systems where DFT might struggle, such as those with significant dispersion interactions. Although computationally more demanding, ab initio methods serve as a "gold standard" to validate the results obtained from more cost-effective methods like DFT. d-nb.infoarxiv.org

High-accuracy predictions of properties such as dipole moment, polarizability, and vibrational frequencies can also be achieved using ab initio calculations. These computed values are essential for interpreting experimental spectroscopic data and for developing accurate force fields for use in molecular dynamics simulations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide detailed information about specific, stable conformers, Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational landscape of Methyl (2S)-2-methylhexanoate. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

By simulating the molecule in a virtual box, often with an explicit solvent, MD simulations can explore the full range of accessible conformations and the transitions between them. This provides a more complete picture of the molecule's flexibility and behavior in a realistic environment. The trajectories generated from MD simulations can be analyzed to understand the time-averaged properties of the molecule, such as the distribution of dihedral angles and the formation of intramolecular hydrogen bonds.

For Methyl (2S)-2-methylhexanoate, MD simulations can reveal how the alkyl chain and the ester group move and interact with each other and with surrounding solvent molecules. This information is crucial for understanding its physical properties, such as viscosity and diffusion, and for interpreting experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which are sensitive to molecular dynamics.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure and provide a deeper understanding of its electronic and vibrational properties.

For Methyl (2S)-2-methylhexanoate, DFT and ab initio methods can be used to calculate a range of spectroscopic data. For instance, the calculation of vibrational frequencies is essential for assigning the peaks in experimental infrared (IR) and Raman spectra. While there is often a systematic overestimation of frequencies in harmonic calculations, scaling factors can be applied to achieve excellent agreement with experimental spectra.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy. chemicalbook.com These predictions are invaluable for assigning the complex NMR spectra of chiral molecules and for confirming the stereochemistry of the compound. The comparison between calculated and experimental spectra serves as a stringent test of the accuracy of the computational model and the predicted molecular structure.

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for a Related Compound (2-Methylhexanoic Acid)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (Carboxyl) | 182.1 | 183.5 |

| C2 | 41.5 | 41.2 |

| C3 | 34.8 | 34.5 |

| C4 | 28.9 | 29.1 |

| C5 | 22.7 | 22.5 |

| C6 | 14.2 | 14.0 |

| C2-Methyl | 17.5 | 17.8 |

Note: This table presents illustrative data for a structurally similar compound to demonstrate the typical accuracy of NMR chemical shift predictions.

Elucidation of Reaction Mechanisms and Transition State Analysis in Chiral Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, particularly in the context of chiral synthesis where understanding the origin of stereoselectivity is crucial. For Methyl (2S)-2-methylhexanoate, which can be synthesized via enzymatic reactions, computational methods can elucidate the reaction pathway and identify the key transition states that govern the reaction rate and stereochemical outcome. researchgate.net

The enzymatic synthesis of chiral esters, often catalyzed by lipases, involves the formation of a tetrahedral intermediate. acs.orgacs.org DFT calculations can be used to model the substrate binding to the active site of the enzyme and to map out the potential energy surface of the reaction. mdpi.comnih.gov By locating the transition state structures and calculating their energies, researchers can determine the activation energy barriers for the formation of both the (S) and (R) enantiomers. A lower activation energy for the formation of the (S)-enantiomer would explain the stereoselectivity of the enzyme.

These computational studies provide a molecular-level understanding of enzyme catalysis and can guide the rational design of catalysts for improved stereoselectivity and efficiency in the synthesis of chiral compounds like Methyl (2S)-2-methylhexanoate.

Molecular Docking and Protein-Ligand Interaction Modeling for Biological Research

Given that Methyl (2S)-2-methylhexanoate is a volatile organic compound with a characteristic fruity aroma, molecular docking studies can be employed to investigate its interaction with olfactory receptors. nih.govresearchgate.net Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, Methyl (2S)-2-methylhexanoate) when it binds to a receptor protein to form a stable complex. mdpi.comresearchgate.net

By docking the molecule into the binding pocket of a modeled olfactory receptor, researchers can identify the key amino acid residues involved in the interaction and the types of intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, hydrophobic interactions) that stabilize the complex. The binding affinity can also be estimated, providing a measure of the strength of the interaction.

These studies can help to explain why certain molecules have specific odors and can contribute to our understanding of the sense of smell at a molecular level. Furthermore, if Methyl (2S)-2-methylhexanoate were to be investigated for other biological activities, molecular docking could be used to predict its binding to other protein targets, such as enzymes or receptors, providing a starting point for drug discovery and development. bohrium.comosti.gov

Research on Biological Significance and Molecular Interactions of Methyl 2s 2 Methylhexanoate

Role in Inter-species Chemical Communication and Ecological Interactions

Currently, there is a lack of direct scientific evidence documenting the role of Methyl (2S)-2-methylhexanoate in inter-species chemical communication or other ecological interactions. Such interactions involve semiochemicals, which are signaling molecules used by organisms to convey information. These can be classified as pheromones (intra-species communication), allomones (benefiting the sender), kairomones (benefiting the receiver), and synomones (benefiting both).

While no studies have identified Methyl (2S)-2-methylhexanoate as a semiochemical, the related compound, 2-methylhexanoic acid, has been identified in various natural sources, including plants and animal products. chemicalbook.comthegoodscentscompany.com For instance, it is a volatile flavor compound found in the peel and pulp of the doum fruit and has been reported in baked potato, grape brandy, and certain cheeses. chemicalbook.com The characteristic fruity and cheesy odor of 2-methylhexanoic acid suggests that it could play a role in attracting or repelling other organisms, a common function of semiochemicals. chemicalbook.comthegoodscentscompany.com

The esterification of a carboxylic acid to its methyl ester, such as in the case of Methyl (2S)-2-methylhexanoate, can alter its volatility and odor profile, potentially modifying its function as a chemical signal. However, without specific studies, the role of Methyl (2S)-2-methylhexanoate in chemical ecology remains speculative.

Table 1: Properties of 2-Methylhexanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| Odor Profile | Fruity, cheesy, oily, fatty thegoodscentscompany.com |

Participation in Metabolic Pathways and Enzyme Substrate Activity Studies

Direct research on the participation of Methyl (2S)-2-methylhexanoate in specific metabolic pathways or its activity as an enzyme substrate is not available in the current scientific literature. As a fatty acid ester, it is plausible that it could be metabolized by esterases, enzymes that catalyze the hydrolysis of esters into an alcohol and a carboxylic acid. In this case, hydrolysis of Methyl (2S)-2-methylhexanoate would yield methanol (B129727) and (2S)-2-methylhexanoic acid.

The resulting (2S)-2-methylhexanoic acid would likely enter the fatty acid metabolism pathways. Medium-chain fatty acids are typically activated to their acyl-CoA derivatives and then undergo β-oxidation. However, the presence of a methyl branch at the alpha-carbon in 2-methylhexanoic acid would necessitate alternative metabolic routes, as the initial step of β-oxidation is blocked.

Studies on the metabolism of other α-methylated fatty acids suggest that they may undergo ω-oxidation followed by β-oxidation from the opposite end of the molecule, or they may be detoxified and excreted. The precise metabolic fate of (2S)-2-methylhexanoic acid, and by extension its methyl ester, remains to be elucidated.

There are no published studies that have investigated Methyl (2S)-2-methylhexanoate as a substrate for specific enzymes. Characterizing its interaction with esterases and other metabolic enzymes would be a critical step in understanding its biological significance.

Investigation of Methyl (2S)-2-methylhexanoate as a Plant Elicitor Inducing Stress Resistance

There are no studies that have specifically investigated Methyl (2S)-2-methylhexanoate as a plant elicitor. Plant elicitors are molecules that can induce defense responses in plants, leading to enhanced resistance against pathogens and abiotic stresses.

However, research on a structurally related compound, 2-Amino-3-methylhexanoic acid (AMHA), has shown it to be a potent plant elicitor. AMHA, a naturally occurring amino acid found in some fungi, has been demonstrated to enhance resistance against temperature stress and various pathogens in several plant species. Pre-treatment with AMHA protected wheat against powdery mildew, Arabidopsis against Pseudomonas syringae, and tobacco against Tomato spotted wilt virus.

The discovery of AMHA's elicitor activity suggests that derivatives of methylhexanoic acid could have the potential to modulate plant defense responses. The structural differences between AMHA and Methyl (2S)-2-methylhexanoate, namely the presence of an amino group and a different substitution pattern, would undoubtedly lead to different biological activities. Nevertheless, the findings on AMHA provide a rationale for future investigations into the potential elicitor properties of other methylhexanoic acid derivatives, including Methyl (2S)-2-methylhexanoate.

Table 2: Elicitor Activity of 2-Amino-3-methylhexanoic acid (AMHA)

| Plant Species | Stressor | Observed Effect of AMHA Pre-treatment |

|---|---|---|

| Wheat | Powdery Mildew | Strong protection |

| Arabidopsis | Pseudomonas syringae DC3000 | Induced strong resistance, reduced bacterial growth |

| Tobacco | Tomato spotted wilt virus | High activity against the virus |

Exploration of General Interactions with Biological Macromolecules and Pathways

Specific studies on the interaction of Methyl (2S)-2-methylhexanoate with biological macromolecules such as proteins, nucleic acids, and polysaccharides are not present in the scientific literature. As a fatty acid ester, it possesses both a hydrophobic alkyl chain and a more polar ester group, giving it amphipathic properties. This structure suggests that it could interact with biological macromolecules through various non-covalent forces.

The hydrophobic tail of Methyl (2S)-2-methylhexanoate could interact with nonpolar regions of proteins, such as the hydrophobic cores of globular proteins or the lipid-facing surfaces of membrane proteins. Such interactions are a key driving force in the binding of many small molecules to proteins.

The ester group, with its potential for hydrogen bonding, could interact with polar amino acid residues on a protein's surface or within a binding pocket. These interactions, in concert with hydrophobic interactions, would determine the affinity and specificity of binding.

Given that some fatty acid esters exhibit surfactant-like properties, Methyl (2S)-2-methylhexanoate could potentially influence the structure and function of biological membranes. However, its relatively short alkyl chain may limit its ability to intercalate effectively into the lipid bilayer compared to longer-chain lipids.

Without experimental data, any discussion of the interaction of Methyl (2S)-2-methylhexanoate with biological macromolecules and pathways remains theoretical. Future research, including binding assays, structural biology studies, and computational modeling, would be necessary to elucidate these potential interactions.

Synthesis and Characterization of Structural Analogues and Derivatives of Methyl 2s 2 Methylhexanoate

Design Principles for Analogues with Modified Chiral Centers or Alkyl Chain Lengths

The design of analogues of Methyl (2S)-2-methylhexanoate is predicated on systematic structural modifications to probe and modulate chemical or biological activity. Key strategies involve altering the length of the n-butyl alkyl chain and modifying the stereochemistry at the C2 chiral center.

Alkyl Chain Modification: Varying the length of the alkyl chain (from n-butyl to other groups) directly impacts the molecule's steric bulk and lipophilicity. These modifications are crucial for understanding how the molecule interacts with its environment, such as the active site of an enzyme or a receptor pocket. Increasing chain length can enhance hydrophobic interactions, while decreasing it or introducing branching can probe the spatial constraints of a binding site.

Chiral Center Modification: The chiral center at the C2 position is a critical determinant of the molecule's three-dimensional structure. Designing analogues involves creating the (R)-enantiomer or introducing additional stereocenters on the alkyl chain. Synthesizing these stereoisomers allows for the exploration of enantioselectivity in biological systems. For instance, one enantiomer might exhibit high potency while the other is inactive, providing insight into the specific chiral recognition requirements of a biological target. A common approach in medicinal chemistry is the use of isosteres, where an atom or group of atoms is replaced by another with similar physical or chemical properties, to create more stable or potent compounds. One example of this principle is the replacement of the oxygen atom in a pyrophosphate bridge with a methylene (B1212753) group to create compounds that are stable against enzymatic and chemical hydrolysis researchgate.net.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Analogues

Achieving high stereochemical purity in the synthesis of analogues is paramount. Stereoselective synthesis employs chiral reagents, catalysts, or auxiliaries to control the formation of specific stereoisomers.

A notable method for preparing stereospecific intermediates that could be adapted for these analogues is asymmetric halolactonization. For example, the synthesis of (+)S-2-hydroxy-2-methyl-hexanoic acid, a related chiral building block, utilizes L-proline as a chiral agent to induce asymmetry during a bromolactonization reaction google.com. This approach effectively sets the desired stereochemistry at the alpha-carbon.

General strategies for stereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: Chiral catalysts, often based on transition metals complexed with chiral ligands, can create the desired enantiomer in high excess.

Substrate-Controlled Synthesis: Existing stereocenters within a molecule can direct the formation of new ones. This is particularly relevant when synthesizing diastereomers by modifying a chiral starting material that already contains one or more defined stereocenters.

For instance, the oxidation of a precursor molecule with a reagent like pyridinium (B92312) chlorochromate, followed by a stereocontrolled reduction of the resulting carbonyl group, is a common sequence for installing a specific stereocenter, as demonstrated in the synthesis of complex glycoside structures nih.gov.

Structure-Activity Relationship (SAR) Studies of Methyl 2-methylhexanoate Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how molecular structure correlates with function. By synthesizing a library of analogues with systematic variations and evaluating their activity, researchers can build a model of the key pharmacophoric features required for a desired effect.

For derivatives of methyl 2-methylhexanoate, an SAR study would typically involve synthesizing analogues where the stereocenter, the alkyl chain length, and the methyl ester are modified. The goal of synthesizing analogues of a natural product like EM2487, for example, is not only to confirm its structure but also to create novel versions with potentially improved potency against targets like HIV umaine.edu.

The insights from these studies are often compiled to guide the design of next-generation compounds. For example, if lengthening the alkyl chain leads to increased activity, it suggests a hydrophobic binding pocket. Conversely, if changing the stereochemistry from (S) to (R) abolishes activity, it confirms a specific and constrained chiral binding environment.

Table 1: Illustrative SAR Data for Hypothetical Analogues

| Analogue | Modification from Parent Compound | Hypothetical Activity | Inference |

| 1 | (R)-enantiomer | Inactive | (S)-configuration is essential for binding. |

| 2 | Ethyl ester (instead of methyl) | Slightly Reduced | Methyl group provides optimal interaction or size. |

| 3 | n-pentyl chain (instead of n-butyl) | Increased | Larger hydrophobic pocket accommodates a longer chain. |

| 4 | iso-butyl chain (instead of n-butyl) | Significantly Reduced | Linear chain is required for proper fit into the binding site. |

Incorporation into Complex Molecular Architectures, such as Peptides and Polyketides

Chiral building blocks like methyl 2-methylhexanoate and its derivatives are valuable starting materials for the total synthesis of complex natural products. Their defined stereochemistry and functional handles allow for their seamless integration into larger molecular frameworks.

Polyketide Biosynthesis: Polyketides are a large class of natural products assembled by polyketide synthases (PKSs) nih.gov. The incorporation of methyl groups, such as the one at the C2 position of methyl 2-methylhexanoate, is a common feature. In the biosynthesis of the antibacterial polyketides known as aurantinins, a unique "on-line methyl esterification" strategy is employed nih.govnih.gov. A dedicated methyltransferase enzyme, Art28, esterifies a malonyl-based starter unit before it undergoes chain extension nih.gov. This methyl ester acts as a protecting group for the carboxylic acid terminus throughout the assembly process, preventing unwanted side reactions. It is only hydrolyzed in the final step to yield the active natural product nih.gov. This biosynthetic logic highlights a sophisticated biological use for a methyl ester moiety similar to that in methyl 2-methylhexanoate.

Peptide and Other Natural Product Synthesis: The 2-methyl-substituted acid or ester motif is a component of various natural products. The synthesis of prostaglandin (B15479496) analogs, for example, relies on key chiral intermediates like (+)S-2-hydroxy-2-methyl-hexanoic acid google.com. These building blocks are incorporated into the larger target molecule, with their stereochemistry being critical for the final biological activity of the prostaglandin.

Emerging Research Directions and Future Perspectives for Methyl 2s 2 Methylhexanoate Research

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with organic chemistry is set to redefine the synthesis of chiral esters like Methyl (2S)-2-methylhexanoate. These computational tools are moving beyond theoretical applications to become practical assets in the laboratory. nih.govmit.edu

Predictive Synthesis and Retrosynthesis:

For instance, a machine learning model trained on a massive dataset of patented reactions demonstrated the ability to rank the most likely product of a reaction with high accuracy. mit.edu In a 5-fold cross-validation, one such model correctly identified the major product in 71.8% of cases. mit.edu This predictive power can significantly reduce the trial-and-error approach often employed in traditional synthesis, saving time and resources.

Optimization of Reaction Conditions:

| AI/ML Application | Impact on Methyl (2S)-2-methylhexanoate Synthesis |

| Predictive Retrosynthesis | Proposes efficient synthetic routes from available starting materials. nih.gov |

| Reaction Outcome Prediction | Forecasts the major product and potential byproducts, improving reaction planning. mit.edustanford.edu |

| Reaction Condition Optimization | Identifies optimal temperature, solvent, and catalyst for maximizing yield and purity. technologynetworks.com |

| Novel Catalyst Design | Suggests new catalyst structures for enhanced stereoselectivity. |

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced spectroscopic techniques are providing unprecedented insights into the synthesis of chiral esters by allowing for real-time, in situ monitoring. frontiersin.org

These techniques enable chemists to track the concentration of reactants, intermediates, and products throughout the course of a reaction. This data is invaluable for elucidating reaction mechanisms, identifying transient intermediates, and pinpointing the formation of any unwanted byproducts. For the synthesis of Methyl (2S)-2-methylhexanoate, this could mean ensuring the desired stereoisomer is being formed selectively.

Commonly employed in situ spectroscopic methods include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of reactant functional groups and the appearance of the ester carbonyl group.

Raman Spectroscopy: Provides complementary vibrational information, particularly useful for reactions in aqueous media.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information on all species in the reaction mixture.

By coupling these spectroscopic tools with reaction vessels, researchers can gain a dynamic understanding of the synthesis, leading to more robust and efficient processes. frontiersin.org

High-Throughput Screening Methodologies for Biocatalyst Discovery and Optimization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds like Methyl (2S)-2-methylhexanoate. High-throughput screening (HTS) is a powerful technology that accelerates the discovery and optimization of suitable biocatalysts. rsc.orgnih.gov

HTS platforms allow for the rapid screening of thousands or even millions of enzyme variants for their ability to produce the desired chiral ester. nih.gov This is often achieved using microtiter plates or microfluidic devices, where picoliter-volume reactions can be performed and analyzed in a highly parallel fashion. biorxiv.org

The process typically involves:

Library Creation: Generating a diverse library of enzyme variants through methods like directed evolution or mutagenesis.

Screening: Testing each variant for its activity and selectivity in the synthesis of Methyl (2S)-2-methylhexanoate.

Hit Identification: Identifying the most promising enzyme "hits" that exhibit high conversion rates and enantioselectivity.

| Screening Platform | Key Advantages | Relevance to Biocatalyst Discovery |

| Microtiter Plates | Well-established, readily automated. nih.gov | Standard for initial screening of enzyme libraries. nih.gov |

| Droplet Microfluidics | Ultra-high throughput, low reagent consumption. biorxiv.org | Enables screening of massive libraries and single-cell analysis. biorxiv.org |

| Flow Cytometry (FACS) | Rapid sorting of cells expressing improved enzymes. | High-speed selection of the most active biocatalysts. |

Systems Biology Approaches to Understand Complex Biosynthetic Regulation

While the direct synthesis of Methyl (2S)-2-methylhexanoate is the primary focus, understanding its potential biosynthesis within a living organism opens up new avenues for production. Systems biology provides a holistic framework for studying the complex network of genes, proteins, and metabolic pathways that could be involved in the natural formation of this chiral ester.

By creating comprehensive models of cellular metabolism, researchers can identify key enzymes and regulatory elements that control the flux of metabolites towards the synthesis of (S)-2-methylhexanoic acid, the precursor to the target ester. This knowledge can then be used to engineer microorganisms, such as E. coli or yeast, to overproduce this precursor.

Techniques central to systems biology in this context include:

Genomics and Transcriptomics: To identify the genes and transcripts involved in relevant metabolic pathways.

Proteomics: To quantify the levels of key enzymes.

Metabolomics: To measure the concentrations of intracellular metabolites and track metabolic flux.

Through iterative cycles of modeling and experimentation, systems biology can guide the metabolic engineering of microbial cell factories for the sustainable and cost-effective production of the chiral acid precursor.

Exploration of Sustainable Synthesis Methodologies for Chiral Esters

The chemical industry is increasingly under pressure to adopt more environmentally friendly and sustainable practices. The synthesis of chiral esters like Methyl (2S)-2-methylhexanoate is no exception, with research efforts focused on developing greener synthetic routes.

Key areas of exploration include:

Biocatalysis: As mentioned earlier, enzymes operate under mild conditions (room temperature and atmospheric pressure) in aqueous media, significantly reducing the environmental impact compared to many traditional chemical processes. The synthesis of (S)-2-methylhexanoic acid, a precursor, has been achieved via enzymatic methods. researchgate.net

Use of Renewable Feedstocks: Developing synthetic pathways that start from biomass-derived raw materials instead of petroleum-based feedstocks.

Solvent Minimization and Replacement: Utilizing greener solvents, or ideally, performing reactions in solvent-free conditions.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. Asymmetric hydrogenation is one such approach that has been successfully employed for producing the precursor acid. researchgate.net

By embracing these principles, the future production of Methyl (2S)-2-methylhexanoate can become not only more efficient but also more aligned with the goals of a sustainable chemical industry.

Q & A

Basic: What synthetic methodologies are recommended for enantioselective synthesis of Methyl (2S)-2-methylhexanoate?

Methyl (2S)-2-methylhexanoate can be synthesized via palladium-catalyzed methoxycarbonylation of 1-hexene. Key steps include:

- Catalyst Selection : Homogeneous palladium(II) complexes (e.g., Pd13) with phosphine ligands (PPh₃) achieve high yields (94%) and turnover numbers (TON = 282) .

- Stereochemical Control : Chiral GC or HPLC analysis is required to confirm enantiomeric purity. The (2S) configuration is critical for biological activity, as shown in antitumor studies .

- Product Identification : GC-MS and ¹H/³¹P NMR are used to distinguish branched (methyl 2-methylhexanoate) and linear esters (methyl heptanoate) .

Advanced: How do phosphine ligands influence catalytic efficiency in methoxycarbonylation reactions producing Methyl (2S)-2-methylhexanoate?

Phosphine additives (e.g., PPh₃) stabilize palladium complexes and enhance regioselectivity. Key findings include:

- Mechanistic Role : ³¹P NMR studies reveal ligand dissociation at high acid concentrations, reducing catalytic activity. Optimal Pd:PPh₃ ratios prevent ligand loss .

- Additive-Free Reactions : Negligible product formation occurs without phosphines, underscoring their role in stabilizing active Pd intermediates .

- Contradictions : While Pd13 achieves high TONs, ligand dissociation under acidic conditions (e.g., with PTSA) may limit reproducibility. In situ monitoring via NMR is advised .

Basic: What analytical techniques confirm the structural and enantiomeric purity of Methyl (2S)-2-methylhexanoate?

- Chromatography : GC-MS with ethylbenzene as an internal standard differentiates branched and linear esters . Chiral columns resolve (2S) and (2R) enantiomers .

- Spectroscopy : ¹H NMR (δ 3.65 ppm for methyl ester) and ¹³C NMR (δ 174.2 ppm for carbonyl) confirm functional groups. Optical rotation measurements verify enantiomeric excess .

- Stereochemical Validation : X-ray crystallography or computational methods (e.g., DFT) correlate absolute configuration with bioactivity .

Advanced: How does ester chain length variation impact chemosensitizing activity in antitumor studies involving Methyl (2S)-2-methylhexanoate derivatives?

Structure-activity relationship (SAR) studies reveal:

- Optimal Chain Length : A two-carbon linear chain (e.g., ethyl ester) maximizes chemosensitizing activity. Longer chains (e.g., dodecanoate) or bulky substituents (e.g., tert-butyl) reduce efficacy .

- Moderate Activity : The 2-methylhexanoate derivative (R = 2-methylbutyl) shows intermediate activity (~14% survival rate in tumor models), suggesting steric hindrance limits target binding .

- Contradictions : Acetate (R = methyl) is inactive, while isobutyrate (R = isopropyl) retains potency. Hydrophobicity and steric effects must be balanced in drug design .

Basic: What safety protocols are recommended for handling Methyl (2S)-2-methylhexanoate in laboratory settings?

- Protective Equipment : Use nitrile gloves, chemical-resistant suits, and fume hoods to prevent dermal/ocular exposure. Inspect gloves for integrity before use .

- Waste Disposal : Contaminated materials (e.g., GC vials) must be treated as hazardous waste and disposed via EPA-compliant protocols .

- First Aid : Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during Methyl (2S)-2-methylhexanoate synthesis?

- Temperature Control : Reactions at 60–80°C reduce side products like linear esters. Lower temperatures favor branched selectivity .

- Acid Concentration : High acid (e.g., PTSA) concentrations promote ligand dissociation. Maintain Pd:PTSA ratios ≤1:30 to preserve catalyst integrity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve Pd complex solubility, enhancing reaction homogeneity and yield .

Basic: What are the key physicochemical properties of Methyl (2S)-2-methylhexanoate relevant to formulation studies?

- Molecular Weight : 129.18 g/mol .

- Solubility : Lipophilic (logP ~2.5), soluble in ethanol, DMSO, and dichloromethane .

- Melting Point : Not well-documented; typically liquid at room temperature due to ester flexibility .

Advanced: Why do computational models sometimes fail to predict the bioactivity of Methyl (2S)-2-methylhexanoate derivatives accurately?

- Conformational Flexibility : The ester’s rotational freedom complicates docking studies. Molecular dynamics simulations better capture binding modes .

- Enantiomer-Specific Interactions : Many models neglect (2S)-specific hydrogen bonding with targets, leading to false negatives .

- Data Gaps : Limited experimental data on metabolite stability or membrane permeability reduce model reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.